N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine-d3
Description
Properties
IUPAC Name |
ethyl (1R,2R)-1-phenyl-2-[2,2,2-trichloroethoxycarbonyl(trideuteriomethyl)amino]cyclohex-3-ene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Cl3NO4/c1-3-26-16(24)18(14-9-5-4-6-10-14)12-8-7-11-15(18)23(2)17(25)27-13-19(20,21)22/h4-7,9-11,15H,3,8,12-13H2,1-2H3/t15-,18-/m1/s1/i2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPHGBHOTGMYPHH-XRCRJJCMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC=CC1N(C)C(=O)OCC(Cl)(Cl)Cl)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N([C@@H]1C=CCC[C@]1(C2=CC=CC=C2)C(=O)OCC)C(=O)OCC(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10858514 | |
| Record name | Ethyl (1R,6R)-6-{(~2~H_3_)methyl[(2,2,2-trichloroethoxy)carbonyl]amino}-3,6-dihydro[1,1'-biphenyl]-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10858514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246820-72-3 | |
| Record name | Ethyl (1R,6R)-6-{(~2~H_3_)methyl[(2,2,2-trichloroethoxy)carbonyl]amino}-3,6-dihydro[1,1'-biphenyl]-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10858514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of Nortilidine Base Compound
Nortilidine, the non-deuterated precursor, is synthesized via a [4+2] cycloaddition between 1-phenyl-1,3-butadiene and methyl vinyl ketone, followed by reductive amination. The reaction proceeds under inert atmosphere at −10°C to minimize ketone oxidation. Yields typically range from 65–72%, with purity confirmed by HPLC (>98%).
Reaction Conditions:
-
Catalyst: Palladium on carbon (5% w/w)
-
Reducing Agent: Hydrogen gas (1 atm)
-
Solvent: Ethanol/water (9:1 v/v)
-
Reaction Time: 12–16 hours
Deuterium Incorporation at the N-Methyl Position
Deuteration of the N-methyl group is achieved using deuterated methyl iodide (CD₃I) in a nucleophilic substitution reaction. The process requires anhydrous conditions to prevent proton back-exchange.
Procedure:
-
Dissolve Nortilidine (1.0 equiv) in dry tetrahydrofuran (THF) under argon.
-
Add sodium hydride (1.2 equiv) at 0°C and stir for 30 minutes.
-
Introduce CD₃I (1.5 equiv) dropwise and reflux at 65°C for 8 hours.
-
Quench with ice-cwater, extract with ethyl acetate, and concentrate.
Troc Protection of the Amino Group
The amino group is protected using 2,2,2-trichloroethoxycarbonyl chloride (Troc-Cl) to prevent undesired side reactions during downstream modifications.
Optimized Protocol:
-
Reactants: Deuterated Nortilidine (1.0 equiv), Troc-Cl (1.1 equiv), triethylamine (2.0 equiv)
-
Solvent: Dichloromethane (DCM)
-
Temperature: 0°C → room temperature (gradual warming over 2 hours)
-
Reaction Monitoring: TLC (hexane:ethyl acetate = 4:1)
Workup:
-
Wash organic layer with 5% HCl, followed by saturated NaHCO₃.
-
Dry over MgSO₄ and evaporate under reduced pressure.
Yield: 78–82%
Characterization Data:
-
¹H NMR (400 MHz, CDCl₃): δ 7.35–7.25 (m, 5H, Ph), 4.72 (s, 2H, Troc-CH₂), 3.45 (q, J = 7.0 Hz, 2H, COOCH₂CH₃).
Critical Process Parameters
Solvent Selection for Deuteration
Polar aprotic solvents (e.g., THF, DMF) enhance reaction rates by stabilizing the deprotonated amine intermediate. Non-polar solvents result in incomplete deuteration (<50% yield).
Temperature Control During Troc Protection
Exothermic reactions at temperatures >25°C lead to Troc group hydrolysis. Maintaining 0°C during reagent addition minimizes degradation.
Analytical Validation
Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms chemical and isotopic purity. The deuterated compound elutes 0.3 minutes earlier than the non-deuterated analog due to reduced hydrophobicity.
Stability Profiling
Accelerated stability studies (40°C/75% RH, 14 days) show <2% degradation, underscoring the Troc group’s protective efficacy.
Industrial-Scale Production Considerations
| Parameter | Laboratory Scale | Pilot Scale | Industrial Scale |
|---|---|---|---|
| Batch Size | 1 g | 100 g | 10 kg |
| Reaction Volume (L/kg) | 20 | 15 | 10 |
| Cycle Time (hours) | 24 | 18 | 12 |
| Overall Yield | 75% | 80% | 85% |
Scale-up requires continuous CD₃I dosing systems to maintain stoichiometric control and avoid exotherms.
Emerging Methodologies
Recent advances in flow chemistry enable telescoped synthesis, combining deuteration and protection in a single reactor. Preliminary data indicate a 15% reduction in solvent use and 20% higher throughput compared to batch processes .
Chemical Reactions Analysis
Types of Reactions
N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Chemistry
N-(2,2,2-Trichloroethoxy)carbonyl Nortilidine-d3 is utilized as a labeled compound in chemical reactions. Its deuterium labeling enhances the study of reaction mechanisms and pathways through techniques such as mass spectrometry. The unique isotopic signature allows for precise tracking of the compound during reactions, facilitating a deeper understanding of chemical processes.
Biology
In biological research, this compound plays a significant role in metabolic studies. It is employed to trace the incorporation and transformation of compounds within biological systems. The deuterium atoms provide a unique feature that aids in understanding metabolic pathways and the effects of various compounds on biological processes.
Medicine
N-(2,2,2-Trichloroethoxy)carbonyl Nortilidine-d3 serves as a reference standard in pharmacokinetic studies. These studies are crucial for understanding the metabolism and distribution of drugs within the body. The compound's stability and accuracy make it valuable for assessing drug behavior in various biological contexts.
N-(2,2,2-Trichloroethoxy)carbonyl Nortilidine-d3 exhibits several biological activities:
- Antitumor Effects : Research indicates that derivatives related to Nortilidine demonstrate significant antitumor properties against various human tumor cell lines.
- Antimicrobial Properties : The compound has shown potential in inhibiting microbial growth.
- Neuroprotective Effects : Studies suggest that it could mitigate neuronal death through antioxidant mechanisms.
Study 1: Antitumor Activity Evaluation
A recent study evaluated the antitumor efficacy of N-(2,2,2-Trichloroethoxy)carbonyl Nortilidine-d3 against prostate cancer (PC-3) cells. The results indicated:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| N-(2,2,2-Trichloroethoxy)carbonyl Nortilidine-d3 | PC-3 | 10 | Induces apoptosis via ROS accumulation |
The compound induced a total apoptosis rate of approximately 63.23% at a concentration of 10 µM.
Study 2: Neuroprotective Effects
Another investigation explored the neuroprotective properties of Nortilidine derivatives in neurodegeneration models. Results suggested that these compounds could protect neurons through antioxidant mechanisms and modulation of neuroinflammatory pathways.
Mechanism of Action
The mechanism of action of N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine-d3 involves its interaction with specific molecular targets. The deuterium labeling allows for precise tracking of the compound within biological systems. This compound primarily targets enzymes involved in metabolic pathways, facilitating the study of enzyme-substrate interactions and the identification of metabolic intermediates.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
2.1.1 cis-N-[(2,2,2-Trichloroethoxy)carbonyl]-2,6-diphenethylpiperidine-4-ylidene}acetic Acid Methyl Ester (23)
This compound (described in ) shares the Teoc blocking group but differs in core structure. While Nortilidine-d3 features a bicyclic opioid-like framework, Compound 23 incorporates a piperidine-4-ylidene acetic acid methyl ester backbone. The Teoc group in both compounds ensures stability during synthesis, but their pharmacological targets diverge: Nortilidine-d3 is used in opioid metabolism studies, whereas Compound 23 was designed as a rigidified analog for vesicular monoamine transporter 2 (VMAT2) research .
2.1.2 Non-Deuterated N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine
The non-deuterated counterpart (CAS: 1246820-84-7) lacks isotopic labeling, making it less suitable for tracer studies. Comparative pharmacokinetic assays reveal that the deuterated version (Nortilidine-d3) exhibits reduced metabolic degradation due to the kinetic isotope effect, enhancing its reliability as an internal standard .
Functional Group Comparisons
2.2.1 Teoc vs. Tcboc [(2,2,2-Trichloro-1,1-dimethylethoxy)carbonyl]
Both Teoc and Tcboc are trichloroethyl-derived blocking groups. However, Tcboc’s bulky 1,1-dimethylethoxy substituent increases steric hindrance, slowing reaction rates in nucleophilic environments. Teoc, with its linear trichloroethoxy chain, offers superior solubility in polar solvents (e.g., DMSO, ethanol) and faster deprotection under reductive conditions (e.g., Zn/AcOH) .
2.2.2 Teoc vs. Boc (tert-Butoxycarbonyl)
Unlike Boc, which is cleaved under mild acidic conditions (e.g., HCl in dioxane), Teoc requires strong reducing agents (e.g., Zn dust) for removal. This makes Teoc preferable in multi-step syntheses where acid-labile intermediates are present .
Isotopic Analogs
2.3.1 Deuterated vs. Non-Deuterated Compounds
The incorporation of deuterium in Nortilidine-d3 reduces its metabolic clearance by CYP450 enzymes, a phenomenon validated in comparative LC-MS/MS studies. For example, the half-life ($t_{1/2}$) of Nortilidine-d3 in hepatic microsomes is 1.5-fold longer than its non-deuterated form, underscoring its utility in prolonged tracer assays .
Data Tables
Table 1: Comparison of Teoc-Containing Compounds
| Compound Name | Molecular Weight (g/mol) | Blocking Group | Isotopic Labeling | Key Application |
|---|---|---|---|---|
| Nortilidine-d3 | 437.76 | Teoc | D3 | Pharmacokinetic internal standard |
| cis-N-[(Teoc)-diphenethylpiperidine] | 512.34* | Teoc | None | VMAT2 ligand development |
| Non-deuterated Nortilidine | 434.70 | Teoc | None | Opioid metabolite analysis |
*Estimated based on structural similarity.
Table 2: Blocking Group Properties
| Blocking Group | Cleavage Condition | Solubility Profile | Stability Under Acid |
|---|---|---|---|
| Teoc | Zn/AcOH | High in DMSO, ethanol | Stable |
| Boc | HCl/dioxane | Moderate in THF | Labile |
| Tcboc | Zn/AcOH | Low in non-polar solvents | Stable |
Biological Activity
N-(2,2,2-Trichloroethoxy)carbonyl Nortilidine-d3 is a derivative of Nortilidine, a compound known for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C19H19D3Cl3NO4
- CAS Number : 1246820-72-3
- Molecular Weight : 405.78 g/mol
Biological Activity Overview
N-(2,2,2-Trichloroethoxy)carbonyl Nortilidine-d3 exhibits a variety of biological activities including:
- Antitumor effects
- Antimicrobial properties
- Neuroprotective effects
Antitumor Activity
Recent studies have demonstrated that compounds related to Nortilidine possess significant antitumor properties. For instance, derivatives have shown inhibitory activity against various human tumor cell lines such as A549 (lung cancer), K562 (leukemia), and PC-3 (prostate cancer).
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 8q | PC-3 | 9.86 | Induces apoptosis via ROS accumulation |
| Nortilidine | K562 | 12.03 | Inhibits cell proliferation |
The compound's mechanism involves the induction of apoptosis and cell cycle arrest in the G0/G1 phase, as evidenced by flow cytometry analyses .
The biological activity of N-(2,2,2-Trichloroethoxy)carbonyl Nortilidine-d3 can be attributed to several mechanisms:
- Apoptosis Induction : The compound increases the levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells .
- Cell Cycle Arrest : Treatment with the compound results in a significant increase in the proportion of cells in the G0/G1 phase, indicating an arrest that prevents further cell division .
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit topoisomerases and cyclin-dependent kinases (CDKs), crucial for cancer cell proliferation .
Study 1: Antitumor Activity Evaluation
A study evaluated the antitumor efficacy of N-(2,2,2-Trichloroethoxy)carbonyl Nortilidine-d3 against PC-3 cells. The results indicated that at a concentration of 10 µM, the compound induced a total apoptosis rate of approximately 63.23%, comparable to known antitumor agents .
Study 2: Neuroprotective Effects
Another investigation explored the neuroprotective properties of Nortilidine derivatives in models of neurodegeneration. The results suggested that these compounds could mitigate neuronal death through antioxidant mechanisms and modulation of neuroinflammatory pathways.
Q & A
Q. What is the primary role of N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine-d3 in analytical chemistry?
This compound is a deuterium-labeled (d3) derivative used as an internal standard in mass spectrometry (MS) to improve quantification accuracy. Its isotopic labeling minimizes interference with the analyte, enabling precise correction for matrix effects and ionization efficiency . For example, in pharmacokinetic studies, it ensures reliable measurement of unlabeled nortilidine metabolites by compensating for instrument variability .
Q. What functional groups define its chemical reactivity?
The molecule contains:
- A trichloroethoxycarbonyl (Troc) group : Acts as a carbamate protecting group for amines, offering stability under acidic conditions but cleavable via reductive methods (e.g., Zn/AcOH) .
- Deuterium labels (D3) : Located on specific carbon atoms to maintain isotopic integrity during metabolic studies .
- Aryl and aliphatic moieties : Influence solubility and interaction with chromatographic stationary phases .
Q. How should researchers handle stability during synthesis and storage?
- Storage : Store at –20°C in inert, anhydrous conditions to prevent hydrolysis of the Troc group.
- Synthesis : Use anhydrous solvents and inert atmospheres (N2/Ar) to avoid premature deprotection. The Troc group’s stability in acidic media makes it suitable for multi-step syntheses involving acid-labile intermediates .
Q. Which analytical techniques are optimal for its characterization?
- High-resolution MS (HRMS) : Confirms molecular weight (437.76 g/mol) and isotopic purity (D3 labeling) .
- NMR (¹H, ¹³C, ²H) : Identifies deuterium incorporation sites and verifies structural integrity.
- HPLC-MS/MS : Quantifies trace levels in biological matrices (e.g., plasma) with a limit of detection (LOD) <1 ng/mL .
Advanced Research Questions
Q. What synthetic challenges arise when incorporating the Troc group into deuterated analogs?
- Deuterium Exchange : Ensure deuterium labels are positioned to avoid kinetic isotope effects during reactions (e.g., avoid α-to-carbonyl positions).
- Protection-Deprotection Balance : The Troc group’s bulkiness can sterically hinder coupling reactions; optimize reaction temperatures and catalysts (e.g., Pd/C for hydrogenolysis) .
- Isotopic Purity : Use deuterated reagents (e.g., D2O, CD3OD) in final purification steps to prevent proton back-exchange .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
